XE-991, also known as a potent inhibitor of potassium channels, particularly the KCNQ2 and KCNQ3 channels, has garnered attention for its potential therapeutic applications. This compound is classified under the category of potassium channel blockers and has been studied extensively for its effects on neuronal excitability and potential neuroprotective properties.
XE-991 was developed as part of a series of compounds aimed at modulating the activity of voltage-gated potassium channels. It is synthesized through various organic chemistry methods, specifically targeting the KCNQ family of channels, which play crucial roles in regulating neuronal excitability and muscle contraction.
XE-991 is classified as a pharmacological agent that functions primarily as a potassium channel blocker. Its specific action on KCNQ channels makes it a valuable tool in both research and potential therapeutic contexts, particularly in neurological disorders.
The synthesis of XE-991 involves several key steps that utilize organic chemistry techniques. The compound is typically derived from an anthrone scaffold, which is alkylated using various mesylate electrophiles. This process allows for the introduction of specific functional groups that enhance the compound's efficacy and selectivity.
The molecular structure of XE-991 features a complex arrangement that includes an anthrone core with specific substituents that enhance its interaction with potassium channels. The structural formula can be represented as follows:
XE-991 primarily acts through reversible inhibition of potassium channels. It has been shown to affect various ion currents in experimental settings, particularly in neuronal tissues.
The mechanism by which XE-991 exerts its effects involves blocking the flow of potassium ions through specific channels, thereby altering neuronal excitability. This blockade can lead to increased neuronal firing rates under certain conditions.
XE-991 has several scientific uses, particularly in pharmacological research:
XE-991 (chemical name: 10,10-bis(4-Pyridinylmethyl)-9(10H)-anthracenone dihydrochloride) is a potent and selective small-molecule blocker of Kv7 (KCNQ) voltage-gated potassium channels. Its molecular formula is C₂₆H₂₂Cl₂N₂O, with a molecular weight of 449.37 Da [1] [6]. The compound features an anthracenone core with two pyridinylmethyl substituents at the C10 position, forming a symmetric structure that enhances its binding affinity to Kv7 channels. XE-991 dihydrochloride is highly soluble in water (≥90 mg/mL) but insoluble in DMSO and ethanol [6]. It exhibits a purity of >99% when synthesized for research applications, as confirmed by high-performance liquid chromatography (HPLC) [1] [2].
XE-991's selectivity profile is well-documented. It potently inhibits KCNQ1 (Kv7.1) homomeric channels (IC₅₀ = 0.75 µM), KCNQ2 (Kv7.2) homomers (IC₅₀ = 0.71 µM), and KCNQ2/3 (Kv7.2/7.3) heteromers underlying neuronal M-currents (IC₅₀ = 0.60–0.98 µM) [1] [2] [6]. In contrast, it shows minimal activity against Kv1.2 (>100 µM) and Kv4.3 (>43 µM) channels, underscoring its specificity for Kv7 subfamilies [2].
Table 1: Selectivity Profile of XE-991
Target Channel | Subunit Composition | IC₅₀ (µM) |
---|---|---|
M-current | KCNQ2/3 heteromers | 0.60–0.98 |
Kv7.1 | KCNQ1 homomers | 0.75 |
Kv7.2 | KCNQ2 homomers | 0.71 |
Kv7.1/minK | KCNQ1 + KCNE1 | 11.1 |
Kv1.2 | Shaker subfamily | >100 |
The development of M-current inhibitors began with linopirdine, identified in the 1990s as a cognitive enhancer targeting Kv7 channels. However, linopirdine had limitations, including moderate potency (IC₅₀ ~5–10 µM for M-current) and off-target effects on other potassium channels and neurotransmitter release [1] [8]. XE-991 emerged as a successor with superior pharmacological properties:
Table 2: Evolution of Kv7 Channel Blockers
Compound | Key Features | Limitations |
---|---|---|
Linopirdine | First-generation blocker; cognitive enhancer | Moderate potency; off-target effects |
XE-991 | High potency; state-dependent inhibition | Research tool only; no clinical applications |
Kv7 channels are critical regulators of neuronal excitability, with distinct subunit distributions:
Physiological Functions
Pathophysiological Implications
Kv7 dysfunction is linked to neurological disorders:
Table 3: Kv7 Channels in Neural Physiology and Disease
Channel Subtype | Primary Localization | Functional Role | Disease Link |
---|---|---|---|
Kv7.2/7.3 | Cortex, Hippocampus, DRG | Stabilizes resting potential; limits firing | Epilepsy, neuropathic pain |
Kv7.1 | Heart, cochlea | Cardiac repolarization; K⁺ recycling | Long QT syndrome, deafness |
Kv7.4 | Cochlear hair cells | Vestibular K⁺ currents | Dominant progressive hearing loss |
XE-991 remains indispensable for elucidating these mechanisms, though its therapeutic potential is limited by pro-excitatory effects. Research now focuses on subunit-specific modulators to harness Kv7 pharmacology safely [4] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7